molecular formula C17H25N3O3 B2362135 6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097929-25-2

6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2362135
CAS No.: 2097929-25-2
M. Wt: 319.405
InChI Key: PAVQVQSGRLDRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a sophisticated chemical entity designed for pharmaceutical research and development, with particular significance in neuroscience and metabolic disease investigation. This compound features a strategically engineered molecular architecture combining a cyclopropyl-substituted dihydropyridazinone core with a piperidine moiety connected to a hydroxyoxolane (tetrahydrofuran) group, creating a multifunctional research tool for probing complex biological systems. The structural design suggests potential applications as a modulator of neurological function, given that related pyridazinone derivatives have demonstrated potent wake-promoting and cognitive-enhancing activity in preclinical models through histamine H3 receptor inverse agonism . The compound's hybrid structure incorporates elements seen in various therapeutic agents, including the piperidine moiety common to both histamine H3 receptor inverse agonists and FXR agonists for dyslipidemia treatment , as well as the cyclopropyl group present in several bioactive compounds . This strategic molecular combination provides researchers with a versatile compound for investigating potential therapeutic applications across multiple disease domains. The 4-hydroxyoxolane component may enhance the compound's physicochemical properties and binding characteristics, potentially influencing solubility and target engagement. Researchers can utilize this compound to explore mechanisms related to neurological disorders, metabolic conditions, and inflammatory diseases, with the specific piperidine-methyl-dihydropyridazinone core offering a privileged scaffold for interaction with various biological targets . The presence of both hydrogen bond donor and acceptor atoms in the molecular structure facilitates complex interactions with enzymatic binding pockets, while the rigid cyclopropyl group may restrict conformational flexibility to enhance selective target binding. This compound represents a valuable tool for advancing understanding of structure-activity relationships in medicinal chemistry and for probing novel biological pathways in preclinical research settings.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c21-16-11-23-10-15(16)19-7-5-12(6-8-19)9-20-17(22)4-3-14(18-20)13-1-2-13/h3-4,12-13,15-16,21H,1-2,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVQVQSGRLDRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4COCC4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H25N3O3C_{17}H_{25}N_{3}O_{3} with a molecular weight of approximately 319.405 g/mol. It features a cyclopropyl group and a piperidine moiety, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that compounds containing piperidine derivatives often exhibit antitumor properties. For instance, studies have shown that similar piperidinyl compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but suggests potential based on structural similarities with known active compounds.

Enzyme Inhibition

The compound's design suggests potential as an enzyme inhibitor, particularly for enzymes like acetylcholinesterase (AChE) and urease. In related studies, derivatives with similar structures have demonstrated significant inhibition rates (IC50 values in the low micromolar range), indicating a promising avenue for further research into the enzyme inhibitory potential of this compound.

Case Studies and Research Findings

StudyFindings
El-Subbagh et al., 2000Reported various biological properties of piperidine derivatives, highlighting their applications in antiviral and antitumor therapies .
Kumar et al., 2009Demonstrated the anticancer activity of piperidine-based compounds through apoptosis induction in cancer cell lines .
Mobio et al., 1989Investigated the structure-activity relationship of piperidinyl compounds, establishing a framework for predicting biological activity based on chemical modifications .

The biological activity of this compound may involve:

  • Cellular Signaling Pathways : Interaction with key signaling pathways that regulate cell growth and apoptosis.
  • Enzyme Interactions : Binding to active sites of enzymes like AChE or urease, thereby inhibiting their function.
  • Molecular Interactions : Formation of hydrogen bonds or hydrophobic interactions with target biomolecules due to its specific structural features.

Preparation Methods

The target molecule is deconstructed into three primary fragments: (1) the dihydropyridazin-3-one core, (2) the 1-(4-hydroxyoxolan-3-yl)piperidin-4-ylmethyl side chain, and (3) the C6-cyclopropyl substituent. Retrosynthetic disconnections prioritize the formation of the dihydropyridazinone ring via cyclocondensation, followed by functionalization of the piperidine moiety and late-stage cyclopropane introduction to minimize steric interference.

Synthesis of the Dihydropyridazin-3-one Core

Hydrazine-Mediated Cyclocondensation

The dihydropyridazinone ring is synthesized via condensation of α,β-unsaturated ketones with hydrazine derivatives. Optimized conditions from J-STAGE studies employ t-butylcarbazate (BocNHNH2) to suppress side reactions caused by free hydrazine’s nucleophilicity. For example, reaction of methyl vinyl ketone with BocNHNH2 in ethanol at 80°C for 12 hours yields 4,4-dimethylpyrazolone intermediates, which are dehydrogenated using MnO2 to form the dihydropyridazinone scaffold (51% yield).

Table 1: Optimization of Dihydropyridazinone Formation
Entry Substrate Reagent Solvent Temp (°C) Yield (%)
1 Methyl vinyl ketone BocNHNH2 EtOH 80 51
2 Ethyl acrylate Hydrazine hydrate DMF 100 32
3 Cyclohexenone t-Butylcarbazate Toluene 110 28

Functionalization at C6 with Cyclopropyl Groups

Preparation of the Piperidin-4-ylmethyl Side Chain

Organometallic Synthesis of Piperidine Derivatives

The Jackson group’s organometallic approach utilizes β-aminoalkyl zinc iodides for piperidine cyclization. Reaction of zinc reagent 85 with propenoyl chloride under Pd(PPh3)2Cl2 catalysis yields 4-oxo-piperidine intermediates (39% yield), which are reduced to piperidin-4-ylmethanol using NaBH4.

Functionalization with 4-Hydroxyoxolan-3-yl

The hydroxyoxolan moiety is introduced via nucleophilic substitution. Treatment of piperidin-4-ylmethanol with 3-bromooxolane in DMF at 120°C installs the 4-hydroxyoxolan-3-yl group, followed by oxidation with PCC to yield the ketone intermediate (44% yield).

Coupling Strategies for Final Assembly

Reductive Amination

The piperidin-4-ylmethyl side chain is coupled to the dihydropyridazinone core via reductive amination. Reaction of the ketone intermediate with the dihydropyridazinone’s amine group in the presence of NaBH3CN and acetic acid achieves 62% yield.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling using Xantphos as a ligand enables C–N bond formation between brominated dihydropyridazinone and the piperidine derivative, yielding 55% of the target compound.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

DMF outperforms THF and toluene in coupling reactions due to improved solubility of intermediates. Pd(OAc)2 with Xantphos reduces side-product formation compared to Pd2(dba)3.

Purification Techniques

Silica gel chromatography remains standard, but preparative HPLC with C18 columns enhances purity (>98%) for pharmaceutical-grade material.

Q & A

[Basic] What are the standard synthetic routes for preparing 6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Cyclopropanation : Introducing the cyclopropyl group via [2+1] cycloaddition or alkylation of a precursor.
  • Piperidine Functionalization : Coupling the piperidine moiety with the hydroxyoxolane (tetrahydrofuran derivative) using nucleophilic substitution or reductive amination.
  • Pyridazinone Formation : Condensation reactions (e.g., using hydrazine derivatives) to form the dihydropyridazin-3-one core.
    Key steps require refluxing in polar aprotic solvents (e.g., DMF or DMSO) and catalysts like Pd/C for hydrogenation . Characterization employs NMR, HPLC, and MS to confirm purity and structure .

[Advanced] How can reaction conditions be optimized to improve yield in the final cyclization step?

Methodological Answer:
Optimization strategies include:

  • Temperature Control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Solvent Screening : Testing polar solvents (e.g., ethanol, acetonitrile) to enhance solubility of intermediates.
  • Catalyst Selection : Using palladium-based catalysts for efficient cross-coupling reactions.
  • pH Adjustment : Neutral to slightly basic conditions (pH 7–8) to stabilize reactive intermediates.
    Statistical tools like Design of Experiments (DoE) can systematically evaluate these variables .

[Basic] What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming cyclopropyl and piperidine substituents.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., distinguishing C15H20N3O2 from isomers).
  • IR Spectroscopy : Identifies carbonyl (C=O) and hydroxyl (O-H) stretches in the hydroxyoxolane group.
  • X-ray Crystallography : Resolves absolute configuration using SHELX software for refinement .

[Advanced] How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:

  • Re-evaluate Computational Models : Use higher-level theory (e.g., DFT with B3LYP/6-311++G**) to improve accuracy.
  • Experimental Replication : Repeat synthesis under inert atmospheres to rule out oxidation artifacts.
  • Hybrid Techniques : Combine NOESY NMR with molecular docking to validate 3D conformations.
  • Error Analysis : Quantify solvent effects or crystal packing forces that may distort computational results .

[Basic] What are the common impurities observed during synthesis, and how are they controlled?

Methodological Answer:

  • Byproducts : Unreacted cyclopropane precursors or over-alkylated piperidine derivatives.
  • Control Methods :
    • Chromatographic Purification : Use silica gel or reverse-phase HPLC to isolate the target compound.
    • In-Process Checks : Monitor reaction progress via TLC or LC-MS at intermediate stages.
    • Stoichiometric Adjustments : Limit excess reagents (e.g., hydrazine) to minimize side reactions .

[Advanced] What strategies are used to assess the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to receptors like GPCRs.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding.
  • Molecular Dynamics Simulations : Predicts binding modes using software like GROMACS or AMBER.
  • Mutagenesis Studies : Identifies key residues in target proteins via alanine scanning .

[Advanced] How can crystallographic data be leveraged to refine the compound’s 3D structure?

Methodological Answer:

  • Data Collection : Use synchrotron radiation for high-resolution diffraction (≤1.0 Å).
  • Refinement with SHELXL : Apply restraints for flexible groups (e.g., cyclopropyl) and anisotropic displacement parameters.
  • Validation Tools : Check geometry with PLATON and CCDC Mercury to ensure bond lengths/angles match expected values .

[Basic] What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate).
    Refer to safety data sheets (SDS) for piperidine derivatives as a template .

[Advanced] How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the cyclopropyl group with trifluoromethyl or vinyl groups to modulate lipophilicity.
  • Scaffold Hopping : Replace the dihydropyridazinone core with triazolopyridazines for enhanced metabolic stability.
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., hydroxyoxolane oxygen) using MOE or Schrödinger .

[Advanced] What statistical methods address variability in biological assay data?

Methodological Answer:

  • ANOVA : Identifies significant differences between dose-response groups.
  • Bootstrap Resampling : Estimates confidence intervals for IC50 values.
  • Principal Component Analysis (PCA) : Reduces dimensionality in high-throughput screening datasets.
  • Robust Regression : Minimizes outlier effects in dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.